molecular formula C9H11FN2 B11917349 8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine

8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine

Cat. No.: B11917349
M. Wt: 166.20 g/mol
InChI Key: ARTSQJNNSSQWMY-UHFFFAOYSA-N
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Description

8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine is a chemical compound with the molecular formula C9H11FN2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of 8-fluoroquinoline using a palladium or platinum catalyst under high pressure of hydrogen . Another approach involves the use of ethyl cyanoacetate in a three-component cascade reaction with 2-alkenyl aniline and aldehydes, followed by reduction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and fluorine functional groups. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine is unique due to the presence of both the fluorine atom and the tetrahydroquinoline structure. This combination imparts distinct chemical reactivity and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

8-fluoro-1,2,3,4-tetrahydroquinolin-3-amine

InChI

InChI=1S/C9H11FN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3,7,12H,4-5,11H2

InChI Key

ARTSQJNNSSQWMY-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=CC=C2F)N

Origin of Product

United States

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